1-methyl-3-(pentan-3-yl)-1H-pyrazol-5-amine
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Overview
Description
1-methyl-3-(pentan-3-yl)-1H-pyrazol-5-amine is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by a methyl group at the first position and a pentan-3-yl group at the third position on the pyrazole ring, with an amine group at the fifth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(pentan-3-yl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hydrazine with 1,3-diketones, followed by alkylation to introduce the methyl and pentan-3-yl groups. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-(pentan-3-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1-methyl-3-(pentan-3-yl)-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-methyl-3-(pentan-3-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-3-(pentan-2-yl)-1H-pyrazol-5-amine
- 1-methyl-3-(butan-2-yl)-1H-pyrazol-5-amine
- 1-methyl-3-(hexan-3-yl)-1H-pyrazol-5-amine
Uniqueness
1-methyl-3-(pentan-3-yl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the pentan-3-yl group at the third position provides distinct steric and electronic properties, differentiating it from other similar compounds.
Properties
Molecular Formula |
C9H17N3 |
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Molecular Weight |
167.25 g/mol |
IUPAC Name |
2-methyl-5-pentan-3-ylpyrazol-3-amine |
InChI |
InChI=1S/C9H17N3/c1-4-7(5-2)8-6-9(10)12(3)11-8/h6-7H,4-5,10H2,1-3H3 |
InChI Key |
JUEJZOXKPJXCDA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1=NN(C(=C1)N)C |
Origin of Product |
United States |
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